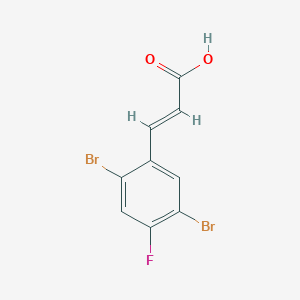
2,5-Dibromo-4-fluorocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-4-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination of 4-fluorocinnamic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid and are carried out at room temperature to ensure controlled bromination at the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Dibromo-4-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of dibromo-fluorobenzyl alcohols.
科学研究应用
Medicinal Chemistry Applications
The medicinal applications of 2,5-dibromo-4-fluorocinnamic acid are primarily linked to its pharmacological properties, which include anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological effects through various mechanisms.
Anticancer Properties
Studies have shown that certain cinnamic acid derivatives can inhibit cyclooxygenase enzymes, which are crucial in inflammation and cancer progression. The inhibition of these enzymes is associated with reduced tumor growth and metastasis. For instance, the introduction of halogen atoms can enhance the compound's ability to interact with enzyme active sites, thereby altering metabolic pathways relevant to cancer treatment .
Anti-inflammatory Effects
This compound has been evaluated for its potential to modulate inflammatory responses. Its structural modifications allow it to act as an enzyme inhibitor, which can lead to decreased production of pro-inflammatory mediators. This property makes it a candidate for developing new anti-inflammatory drugs .
Synthesis and Chemical Properties
The synthesis of this compound typically involves halogenation reactions on cinnamic acid derivatives. The presence of bromine and fluorine atoms significantly alters the compound's reactivity and stability compared to non-halogenated analogs.
Synthetic Methods
Common synthetic routes include:
- Electrophilic aromatic substitution for bromination.
- Fluorination techniques that selectively introduce fluorine into the aromatic system.
These methods allow for the tailored synthesis of derivatives with specific biological activities .
The biological activity of this compound is attributed to its interaction with various molecular targets:
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
- Lipoxygenase : Another target that contributes to its anti-inflammatory profile.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, although further research is needed to fully characterize this activity .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
作用机制
The mechanism of action of 2,5-Dibromo-4-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Fluorocinnamic Acid: A related compound with a single fluorine substituent on the aromatic ring.
2,5-Dibromobenzoic Acid: A compound with two bromine substituents on a benzoic acid structure.
2,5-Difluorocinnamic Acid: A compound with two fluorine substituents on the cinnamic acid structure.
Uniqueness
2,5-Dibromo-4-fluorocinnamic acid is unique due to the combination of bromine and fluorine substituents, which impart distinct chemical properties and reactivity
属性
分子式 |
C9H5Br2FO2 |
|---|---|
分子量 |
323.94 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
ZNAGOKHRVUGCMM-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O |
规范 SMILES |
C1=C(C(=CC(=C1Br)F)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















